molecular formula C13H16O4 B2834833 (2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid CAS No. 592467-83-9

(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid

Cat. No. B2834833
M. Wt: 236.267
InChI Key: KPSQXFCUDMQQNG-BQYQJAHWSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Structural Investigation and Spectroscopic Methods : A study on a structurally similar compound, characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations, highlights the importance of methoxy substitution in stabilizing molecular structures through intermolecular interactions. This suggests that substitutions on the phenyl ring, such as methoxy groups, can significantly influence the stability and reactivity of related compounds (Venkatesan et al., 2016).

  • Anodic Oxidations and Mechanism Insights : Research on the anodic oxidation of unsymmetrical half-esters derived from Stobbe condensation, including a detailed study on optimizing yields and understanding the reaction mechanism, provides insights into electrochemical processes relevant to similar organic compounds. This indicates the potential for electrochemical synthesis and modification of compounds with similar structures (Yadav, Jain, & Misra, 1982).

  • Novel Fluorescence Probes for Reactive Oxygen Species Detection : The development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) suggests avenues for the application of structurally related compounds in biological and chemical sensing. This could imply potential for "(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid" derivatives in the development of diagnostic tools or research methodologies (Setsukinai et al., 2003).

  • Antioxidant Activity and Molecular Mechanisms : A comparative study on the radical-scavenging activity of hydroxycinnamic acid derivatives highlights the role of structural features such as methoxy groups in determining antioxidant capacity. This research could inform the synthesis and application of antioxidant agents based on the core structure of the compound (Kong et al., 2004).

  • Hydrogen-bonded Networks and Crystal Engineering : Investigation into the hydrogen-bonded chains and network structures of methoxy-substituted cinnamic acids, such as in the title compound, underscores the significance of molecular interactions in crystal engineering and material science applications. This could suggest potential applications in designing new materials or studying molecular interactions (Yang et al., 2006).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

(E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-9-17-13-10(7-8-12(14)15)5-4-6-11(13)16-2/h4-8H,3,9H2,1-2H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSQXFCUDMQQNG-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=CC=C1OC)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-methoxy-2-propoxyphenyl)prop-2-enoic acid

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